molecular formula C12H17NO2 B14846261 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol

5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol

Cat. No.: B14846261
M. Wt: 207.27 g/mol
InChI Key: NTQJBLPSTRGNPZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is a phenolic compound characterized by the presence of a cyclopropylmethoxy group and a dimethylamino group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, cyclopropylmethanol, and dimethylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized phenolic derivatives.

    Reduction Products: Hydroquinones and other reduced forms.

    Substitution Products: Various substituted phenolic derivatives depending on the reagents used.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol
  • 5-(Cyclopropylmethoxy)-3-(dimethylamino)phenol
  • 5-(Cyclopropylmethoxy)-2-(methylamino)phenol

Comparison:

  • Structural Differences: The position and nature of substituents on the phenol ring vary among these compounds, leading to differences in their chemical and biological properties.
  • Uniqueness: 5-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-2-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO2/c1-13(2)11-6-5-10(7-12(11)14)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3

InChI Key

NTQJBLPSTRGNPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OCC2CC2)O

Origin of Product

United States

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